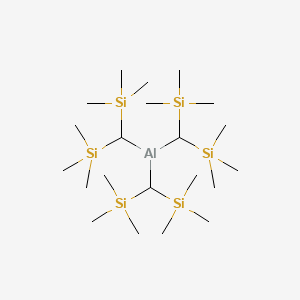
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): is a complex organosilicon compound characterized by its unique structure, which includes multiple trimethylsilane groups attached to a central alumanetriyltrimethanetriyl core. This compound is notable for its stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the alumanetriyltrimethanetriyl core. This can be achieved through the reaction of aluminum chloride with a suitable methanetriyl precursor under controlled conditions.
Attachment of Trimethylsilane Groups: The next step involves the introduction of trimethylsilane groups. This is usually done by reacting the alumanetriyltrimethanetriyl core with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) follows similar principles but with optimizations for large-scale synthesis. This includes:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing distillation or crystallization techniques to purify the final product.
Safety Measures: Implementing safety protocols to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to control the reaction rate.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as halides or alkoxides; reactions are often catalyzed by Lewis acids.
Major Products Formed
Oxidation: Formation of silanol and siloxane derivatives.
Reduction: Generation of simpler organosilicon compounds.
Substitution: Production of various substituted organosilicon compounds with different functional groups.
Scientific Research Applications
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and reactivity.
Mechanism of Action
The mechanism by which (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive silicon centers.
Pathways Involved: It participates in pathways related to silicon metabolism and organosilicon chemistry, influencing the formation and breakdown of silicon-containing compounds.
Comparison with Similar Compounds
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): can be compared with other similar organosilicon compounds, such as:
Trimethylsilane: A simpler compound with fewer silicon atoms, used primarily in semiconductor manufacturing.
Hexamethyldisilane: Another organosilicon compound with two silicon atoms, known for its use in chemical vapor deposition processes.
Uniqueness
Structural Complexity: is unique due to its complex structure, which provides multiple reactive sites.
Reactivity: Its reactivity is higher compared to simpler organosilicon compounds, making it more versatile in various applications.
List of Similar Compounds
- Trimethylsilane
- Hexamethyldisilane
- Tetramethylsilane
- Dimethylsilane
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
127933-00-0 |
|---|---|
Molecular Formula |
C21H57AlSi6 |
Molecular Weight |
505.2 g/mol |
IUPAC Name |
[bis[bis(trimethylsilyl)methyl]alumanyl-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/3C7H19Si2.Al/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3; |
InChI Key |
TXCWAGRPWGLRJH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Al](C([Si](C)(C)C)[Si](C)(C)C)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
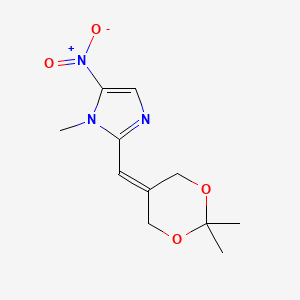

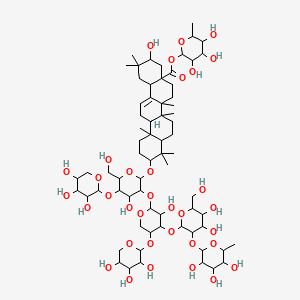
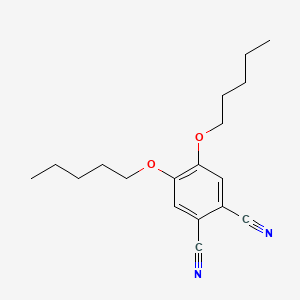
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
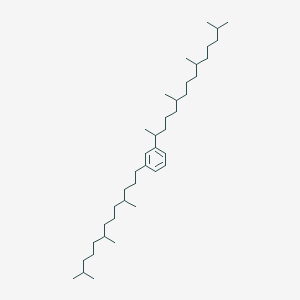
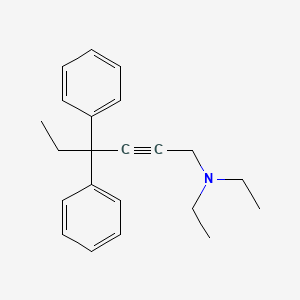
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)

![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
